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Compound of Interest

Compound Name:
2-Hydroxy-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B1593059 Get Quote

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, is a pivotal

building block in modern organic synthesis and medicinal chemistry. The presence of three

distinct functional moieties—a hydroxyl group, an aldehyde, and an electron-withdrawing

trifluoromethyl group—on a benzene ring imparts unique reactivity and makes it a valuable

precursor for a diverse range of complex molecules. This guide provides a comprehensive

overview of its core physical and chemical properties, spectroscopic signature, safety

protocols, and applications, offering field-proven insights for professionals in research and

development.

Core Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational to its application

in experimental work, influencing everything from solvent selection to reaction setup and

purification strategies. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is typically a solid at room

temperature.[1]

Table 1: Key Physical and Chemical Identifiers
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Property Value Source(s)

IUPAC Name
2-hydroxy-4-

(trifluoromethyl)benzaldehyde
[2][3]

CAS Number 58914-34-4 [1][2][4]

Molecular Formula C₈H₅F₃O₂ [2][5]

Molecular Weight 190.12 g/mol [1][2]

Physical Form Solid or Semi-Solid [1]

Purity Typically ≥95-97% [1][3]

InChI Key
YHYNJGHMBMXAFB-

UHFFFAOYSA-N
[2][3]

Canonical SMILES
C1=CC(=C(C=C1C(F)

(F)F)O)C=O
[2][3]

Synonyms

4-

(Trifluoromethyl)salicylaldehyd

e, 2-Formyl-5-

(trifluoromethyl)phenol

[2][3][4]

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high

electronegativity of fluorine atoms. This electronic effect significantly influences the properties

of the entire molecule. For instance, it increases the acidity of the phenolic hydroxyl group and

enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to

nucleophilic attack. This heightened reactivity is a key reason for its utility in synthesizing

complex molecular architectures.[6][7]

Analytical Characterization: A Spectroscopic Profile
Unambiguous characterization is a cornerstone of chemical research. Spectroscopic methods

provide a detailed fingerprint of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, allowing for

structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds

in solution.

¹H NMR (Proton NMR): The proton spectrum provides information on the number and

electronic environment of hydrogen atoms. Key expected signals include:

An aldehyde proton (-CHO) resonance, typically a singlet, shifted significantly downfield (δ

9-10 ppm) due to the deshielding effect of the carbonyl group.[8]

A phenolic hydroxyl (-OH) proton, which can be a broad singlet and its chemical shift can

vary depending on the solvent and concentration.

Aromatic protons on the benzene ring, appearing in the δ 6.5-8.5 ppm region.[8] The

specific splitting pattern (coupling) will depend on their relative positions.

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.

The carbonyl carbon of the aldehyde is highly deshielded, appearing around δ 190 ppm.[9]

The carbon atom attached to the trifluoromethyl group will appear as a quartet due to

coupling with the three fluorine atoms.[9]

Aromatic carbons will resonate in the typical range of δ 120-160 ppm.

¹⁹F NMR (Fluorine NMR): This is particularly useful for fluorinated compounds. A single

resonance is expected for the -CF₃ group, typically observed between δ -60 to -65 ppm.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde

is expected around 1700 cm⁻¹.[9]

A broad O-H (hydroxyl) stretching band will be present, typically in the range of 3200-3600

cm⁻¹.
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C-F stretching bands for the trifluoromethyl group will appear in the fingerprint region, usually

between 1100-1350 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight. For C₈H₅F₃O₂, the expected molecular ion peak

[M]⁺ would be approximately 190.02 g/mol .[2]

Diagram 1: General Analytical Workflow
This diagram illustrates a standard workflow for the complete analytical confirmation of 2-
Hydroxy-4-(trifluoromethyl)benzaldehyde's identity and purity.
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Caption: A logical workflow for the structural and purity validation of the synthesized compound.

Safety, Handling, and Storage Protocols
Due to its chemical nature, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde requires careful

handling to minimize risk to personnel. It is classified as causing skin and serious eye irritation,
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and may cause respiratory irritation.[2][10] It can also be harmful if swallowed, inhaled, or in

contact with skin.[2][10]

Personal Protective Equipment (PPE) and Engineering
Controls
A self-validating safety system relies on multiple layers of protection.

Engineering Controls: All handling should be performed in a well-ventilated area, preferably

within a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]

Eye Protection: Wear chemical safety goggles or a face shield.[10]

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to

protect against skin contact.[10][12]

Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a

NIOSH-approved respirator is required.

Step-by-Step Handling and First Aid
Handling: Avoid direct contact with the substance.[10] Prevent the formation of dust or

aerosols.[11] Wash hands thoroughly after handling.[13]

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with

running water for at least 15 minutes. Seek medical attention.[10]

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes,

holding eyelids open. Seek immediate medical attention.[10]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical

attention.[10][11]

Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of

water to drink if the person is conscious. Seek immediate medical attention.[10]

Storage Requirements
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Proper storage is critical to maintain the compound's integrity and ensure safety.

Store in a cool, dry, and well-ventilated area.[10]

Keep the container tightly closed to prevent moisture and air exposure.[10][13]

The compound is noted to be air-sensitive; therefore, storage under an inert atmosphere

(e.g., Argon or Nitrogen) is recommended.[1][10]

Diagram 2: Laboratory Safety Workflow
This workflow outlines the critical decision points and actions for safely handling chemical

reagents like 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.dot digraph "Safety_Workflow" {

graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho ]; node [ shape=box,

style="filled,rounded", fontname="Arial", fontsize=11 ]; edge [ fontname="Arial", fontsize=10 ];

start [label="Begin Work with\n2-Hydroxy-4-(trifluoromethyl)benzaldehyde", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; ppe_check [label="Verify PPE is Worn\n(Goggles,

Gloves, Lab Coat)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; fume_hood

[label="Work Inside a\nCertified Fume Hood?", shape=diamond, fillcolor="#FFFFFF",

fontcolor="#202124", color="#5F6368"]; proceed [label="Proceed with\nExperiment",

fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; spill [label="Spill or Exposure?",

shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; cleanup

[label="Follow Spill\nCleanup Protocol", fillcolor="#FCE8E6", fontcolor="#202124",

color="#EA4335"]; first_aid [label="Administer First Aid\n& Seek Medical Help",

fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; storage [label="Store

Properly\n(Cool, Dry, Inert Gas)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];

end [label="Work Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> ppe_check; ppe_check -> fume_hood; fume_hood -> proceed [label="Yes"];

fume_hood -> end [label="No (Re-evaluate task)"]; proceed -> spill; spill -> cleanup

[label="Spill"]; spill -> first_aid [label="Exposure"]; spill -> storage [label="No Incident"]; cleanup

-> storage; first_aid -> end; storage -> end; }
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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